molecular formula C26H29N5 B2395162 2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1115391-73-5

2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2395162
CAS RN: 1115391-73-5
M. Wt: 411.553
InChI Key: UPRLNTAUODPVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Mekky and Sanad (2020) synthesized a novel compound structurally related to 2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, demonstrating significant antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains. This compound exhibited better efficacy than Ciprofloxacin in biofilm inhibition tests and showed potent inhibitory activities against MurB enzyme, a key player in bacterial cell wall synthesis (Mekky & Sanad, 2020).
  • Sharma et al. (2017) reported the synthesis of pyrazole-containing s-triazine derivatives, structurally similar to the chemical of interest. These compounds were tested for antimicrobial and antifungal activities against several microorganisms, indicating potential applications in combating various infectious diseases (Sharma et al., 2017).

Anticancer Activity

  • Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Compounds closely related to this compound showed significant inhibitory activity, indicating potential applications in cancer treatment (Abdellatif et al., 2014).

Enzyme Inhibition and Antimicrobial Properties

  • The study by Raparla et al. (2013) involved the synthesis of benzothiazole and pyrazole moieties, which were evaluated for antimicrobial and antioxidant activities. The results suggested that these compounds, similar in structure to the chemical , possess potent antimicrobial properties (Raparla et al., 2013).
  • Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity. These derivatives showed promising results against various bacterial strains, underscoring their potential as antimicrobial agents (Patil et al., 2021).

Biological Activity and Toxicity

  • Kalgutkar et al. (2007) investigated the genotoxicity of a compound structurally similar to this compound. The study highlighted the importance of understanding the metabolic activation and potential toxicity of such compounds, which is crucial for their safe and effective use (Kalgutkar et al., 2007).

Multi-Component Synthesis and Biological Screening

  • Saeed and Channar (2017) conducted a study on the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles using a mechanochemical method. While not directly related to the specific chemical structure , this research provides insight into innovative synthesis methods for pyrazole derivatives, which could be applicable to the synthesis of related compounds (Saeed & Channar, 2017).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-18-5-6-20(3)24(15-18)29-11-13-30(14-12-29)26-25-17-23(28-31(25)10-9-27-26)22-8-7-19(2)21(4)16-22/h5-10,15-17H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLNTAUODPVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.